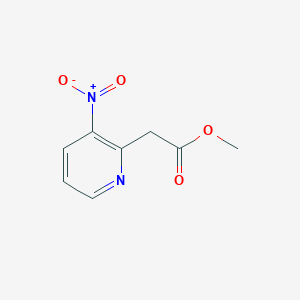

Methyl 2-(3-nitropyridin-2-yl)acetate

Description

Significance of Nitropyridine Scaffolds in Modern Organic Chemistry

Nitropyridine scaffolds are of considerable importance in modern organic chemistry due to their diverse applications and unique chemical reactivity. nih.gov The pyridine (B92270) ring is a fundamental heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govresearchgate.net The introduction of a nitro group onto the pyridine ring significantly alters its electronic properties, making it a valuable precursor in synthetic chemistry. nih.govchempanda.com

The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr) reactions. researchgate.netmdpi.com This reactivity allows for the introduction of a wide range of functional groups onto the pyridine core. The nitro group itself can be readily reduced to an amino group, providing a pathway to a variety of amino-substituted pyridines, which are key components in many biologically active molecules. mdpi.com

Furthermore, nitropyridines are recognized for their own biological significance and are incorporated into various important compounds. nih.gov They serve as key intermediates in the synthesis of pharmaceuticals, energetic materials, and efficient organic optical materials. nih.gov The versatility of the nitropyridine scaffold allows chemists to design and synthesize novel molecules with tailored electronic, physical, and biological properties. nih.gov

Academic Context and Research Trajectory of Methyl 2-(3-nitropyridin-2-yl)acetate

The academic interest in this compound lies primarily in its utility as a synthetic intermediate. While extensive research on this specific molecule is not widely documented in isolation, its relevance can be understood by examining the research trajectory of related 2-substituted-3-nitropyridines. Research in this area focuses on leveraging the reactivity imparted by the nitro group to construct more elaborate molecular architectures.

The trajectory for compounds like this compound involves its use in reactions that modify the acetate (B1210297) side chain or utilize the activated pyridine ring for further functionalization. The presence of the ester group allows for reactions such as hydrolysis, amidation, or condensation, while the nitropyridine core is amenable to nucleophilic substitution reactions, often targeting the position ortho or para to the nitro group. The research aims to develop efficient and selective methods to build upon this scaffold, leading to the synthesis of novel heterocyclic systems that may exhibit interesting biological or material properties.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 1610729-62-8 appchemical.com |

| Molecular Formula | C8H8N2O4 appchemical.com |

| Molecular Weight | 196.16 g/mol appchemical.com |

| SMILES | COC(=O)Cc1ncccc1N+[O-] appchemical.com |

Overview of Research Methodologies Applied to this compound

The research methodologies applied to the synthesis and utilization of this compound are reflective of modern organic synthesis techniques. The synthesis of this compound and its analogs often involves a multi-step approach starting from readily available precursors.

A common synthetic strategy for related 2-substituted-3-nitropyridines involves the nucleophilic substitution of a suitable leaving group on the pyridine ring. For instance, the synthesis of 2-methyl-3-nitropyridines has been achieved by reacting 2-chloro-3-nitropyridines with a carbon nucleophile like diethyl malonate, followed by hydrolysis and decarboxylation. nih.gov A similar approach could be envisioned for the synthesis of this compound.

The characterization of this compound and its reaction products relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the molecular structure, while Mass Spectrometry (MS) is used to confirm the molecular weight and elemental composition. Infrared (IR) spectroscopy helps in identifying the characteristic functional groups present in the molecule, such as the nitro group and the ester carbonyl.

Further research methodologies would involve exploring the reactivity of this compound. This includes subjecting it to various reaction conditions to probe its utility in carbon-carbon and carbon-heteroatom bond-forming reactions. For example, the methylene (B1212753) group of the acetate side chain could potentially be deprotonated to form an enolate, which can then react with various electrophiles. Additionally, the nitro group can be a site for chemical modification, most commonly reduction to an amine, which opens up a vast array of subsequent chemical transformations.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-nitropyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-8(11)5-6-7(10(12)13)3-2-4-9-6/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNDZLQIDQZLAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Methyl 2 3 Nitropyridin 2 Yl Acetate

Retrosynthetic Analysis of Methyl 2-(3-nitropyridin-2-yl)acetate

A retrosynthetic analysis of this compound reveals several plausible synthetic disconnections. The most logical approaches involve either the formation of the carbon-carbon bond between the pyridine (B92270) ring and the acetate (B1210297) moiety or the introduction of the nitro group onto a pre-existing pyridine-2-acetate scaffold.

Route A: C-C Bond Formation

This strategy hinges on the formation of the C2-side chain. By disconnecting the bond between the pyridine C2 position and the acetate's α-carbon, we arrive at a 2-halopyridine synthon and a malonic ester equivalent. A highly plausible precursor is 2-chloro-3-nitropyridine (B167233) , a commercially available and reactive starting material. The acetate side chain can be introduced via a nucleophilic substitution reaction using a malonic ester derivative, followed by hydrolysis and decarboxylation, or a direct alkylation with a suitable acetate enolate equivalent.

Route B: Nitration of a Pyridine Precursor

Alternatively, the synthesis can be approached by introducing the nitro group at the C3 position of a pre-existing Methyl 2-(pyridin-2-yl)acetate scaffold. This approach relies on an electrophilic aromatic substitution (SEAr) reaction. However, the nitration of pyridine rings can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophiles. Furthermore, controlling the regioselectivity of the nitration to favor the C3 position over other positions (such as C5) is a critical consideration. The directing effects of the existing carboxymethyl group at the C2 position would need to be carefully evaluated.

Classical Synthetic Routes to this compound

Classical synthetic methodologies provide robust and well-established pathways to access the target molecule. These routes generally involve multi-step sequences that rely on fundamental organic transformations.

Esterification Approaches

While not a direct route to the final molecule from simple precursors, esterification is a crucial step if the synthesis proceeds via the corresponding carboxylic acid, 2-(3-nitropyridin-2-yl)acetic acid . Should this acid be synthesized first, a subsequent esterification would be required to yield the target methyl ester. Standard esterification conditions, such as Fischer-Speier esterification using methanol (B129727) in the presence of a strong acid catalyst (e.g., sulfuric acid), would be applicable. mdpi.com

Nitration Reactions in Pyridine Systems

The direct nitration of Methyl 2-(pyridin-2-yl)acetate represents a potential, albeit challenging, synthetic route. The pyridine ring is inherently electron-deficient and thus less reactive towards electrophilic substitution than benzene. researchgate.net Nitration of pyridine itself requires harsh conditions and often results in low yields. However, the substituent at the 2-position can influence the regioselectivity. An activating group would facilitate the reaction, but the methyl acetate group is generally considered to be electron-withdrawing, further deactivating the ring. Standard nitrating conditions, such as a mixture of concentrated nitric and sulfuric acids, would be employed. The directing effect of the 2-acetate (B119210) group would likely favor substitution at the 3- and 5-positions. Achieving high regioselectivity for the desired 3-nitro isomer would be a significant challenge and may result in a mixture of isomers requiring separation. ntnu.no

A more reliable approach, based on the principles of nucleophilic aromatic substitution (SNAr), involves starting with a pre-functionalized pyridine ring. A well-documented method for the synthesis of 2-methyl-3-nitropyridines utilizes the reaction of 2-chloro-3-nitropyridine with diethyl malonate in the presence of a base, followed by hydrolysis and decarboxylation. nih.govmdpi.com This strategy can be adapted for the synthesis of this compound.

Proposed Synthetic Sequence:

Nucleophilic Substitution: Reaction of 2-chloro-3-nitropyridine with dimethyl malonate in the presence of a suitable base (e.g., sodium hydride) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This would yield Dimethyl 2-(3-nitropyridin-2-yl)malonate .

Hydrolysis and Decarboxylation: The resulting malonate derivative can be subjected to acidic hydrolysis to yield the dicarboxylic acid, which upon heating would undergo decarboxylation to form 2-(3-nitropyridin-2-yl)acetic acid .

Esterification: The final step would be the esterification of the carboxylic acid with methanol under acidic catalysis to afford the target compound, This compound .

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-chloro-3-nitropyridine, Dimethyl malonate | NaH, THF | Dimethyl 2-(3-nitropyridin-2-yl)malonate |

| 2 | Dimethyl 2-(3-nitropyridin-2-yl)malonate | H₃O⁺, Δ | 2-(3-nitropyridin-2-yl)acetic acid |

| 3 | 2-(3-nitropyridin-2-yl)acetic acid, Methanol | H₂SO₄ (cat.) | This compound |

| This table presents a proposed classical synthetic route. |

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry offers a range of advanced methodologies that could potentially be applied to the synthesis of this compound, offering advantages in terms of efficiency, selectivity, and atom economy.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the synthesis of substituted pyridines. elsevier.com While a direct catalytic synthesis of the target molecule is not explicitly reported, several strategies could be envisioned.

[2+2+2] Cycloaddition Reactions: This powerful method involves the cyclotrimerization of two alkyne molecules and a nitrile to construct the pyridine ring. acsgcipr.org A hypothetical route could involve the co-cyclization of an appropriately substituted nitrile (carrying the nitro group) with two molecules of an acetylene (B1199291) equivalent that could be converted to the acetate side chain. However, controlling the regioselectivity of such a multi-component reaction to yield the desired substitution pattern would be a significant hurdle.

Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions could be employed to construct the C-C bond between the pyridine ring and the acetate moiety. For instance, a 2-halo-3-nitropyridine could be coupled with a suitable organometallic reagent bearing the methyl acetate group, such as a zinc or tin derivative, in a Stille or Negishi-type coupling.

Chemo- and Regioselective Syntheses

Achieving high chemo- and regioselectivity is paramount in the synthesis of polysubstituted heterocycles. Several modern approaches could be applied to the synthesis of this compound.

Directed C-H Functionalization: This strategy involves the use of a directing group to activate a specific C-H bond for functionalization. While the pyridine nitrogen itself can direct functionalization to the C2 position, achieving substitution at the C3 position with a nitro group via direct C-H nitration is challenging due to the electronic properties of the ring. researchgate.net However, the development of novel catalytic systems for C-H activation could open up new avenues for the regioselective introduction of functional groups onto the pyridine core.

Functionalization of Pyridine N-Oxides: Pyridine N-oxides are versatile intermediates that exhibit different reactivity patterns compared to their parent pyridines. They are more susceptible to both electrophilic and nucleophilic attack. researchgate.net A potential strategy could involve the synthesis of Methyl 2-(pyridin-2-yl)acetate N-oxide , followed by regioselective nitration. The N-oxide functionality activates the ring towards electrophilic substitution, and can direct the incoming electrophile to the C3 or C5 position. Subsequent deoxygenation of the N-oxide would yield the desired nitropyridine.

| Approach | Key Transformation | Potential Precursors | Advantages | Challenges |

| Transition Metal-Catalyzed | [2+2+2] Cycloaddition | Substituted nitriles and alkynes | Atom economy, convergence | Regioselectivity control |

| Cross-Coupling | 2-halo-3-nitropyridine, organometallic acetate equivalent | High functional group tolerance | Preparation of organometallic reagent | |

| Chemo- and Regioselective | Directed C-H Nitration | Methyl 2-(pyridin-2-yl)acetate | Step economy | Regioselectivity, harsh conditions |

| Nitration of N-oxide | Methyl 2-(pyridin-2-yl)acetate N-oxide | Altered reactivity and selectivity | Multi-step process (oxidation/deoxygenation) | |

| This table summarizes potential advanced synthetic approaches. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. rasayanjournal.co.inbiosynce.com For the synthesis of this compound, several aspects of green chemistry can be considered, from the choice of starting materials and reagents to the reaction conditions and waste generation.

A plausible synthetic pathway commences with the readily available 2-chloro-3-nitropyridine. The first key step involves the formation of the carbon framework by introducing a two-carbon unit at the 2-position. A common method for this transformation is the reaction with a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation to yield 2-methyl-3-nitropyridine (B124571). mdpi.com To align with green chemistry principles, the choice of base and solvent for this step is critical. While strong bases like sodium hydride are effective, exploring milder and safer alternatives such as potassium carbonate is preferable. mdpi.com The use of greener solvents, which are less toxic and have a lower environmental impact, is also a key consideration. researchgate.net

The subsequent conversion of the methyl group in 2-methyl-3-nitropyridine to the methyl acetate functionality presents further opportunities for green innovation. A potential route involves the oxidation of the methyl group to a carboxylic acid, followed by esterification. Traditional oxidation methods often employ hazardous reagents like chromium compounds. shu.ac.uk Greener alternatives include catalytic aerobic oxidation, which utilizes molecular oxygen as the ultimate oxidant. researchgate.net Catalytic systems based on N-hydroxyphthalimide (NHPI) in the presence of metal co-catalysts have shown promise for the selective oxidation of methylpyridines to their corresponding carboxylic acids. researchgate.net

For the final esterification step, classic Fischer esterification using an excess of methanol and a strong acid catalyst can be employed. google.com To enhance the greenness of this step, the use of solid acid catalysts, which can be easily recovered and reused, is a viable option. Catalytic amounts of reagents are central to improving the atom economy of the reaction. primescholars.com

Throughout the synthesis, minimizing waste, reducing energy consumption (e.g., through microwave-assisted synthesis), and choosing renewable feedstocks where possible are overarching goals of a green chemistry approach. nih.gov The principles of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, should be a guiding factor in the selection of each synthetic step. primescholars.com

Comparative Analysis of Synthetic Efficiencies and Selectivities

The initial step, the synthesis of 2-methyl-3-nitropyridine from 2-chloro-3-nitropyridine, has been reported to proceed with moderate to good yields. mdpi.com The reaction of 2-chloro-3-nitropyridines with the malonic ester anion, generated in situ from diethyl malonate and potassium carbonate in anhydrous THF, is a reliable method. mdpi.com

The critical step in terms of efficiency and selectivity is the functionalization of the 2-methyl group. Direct oxidation of the methyl group to a carboxylic acid can be challenging, and the choice of oxidizing agent and reaction conditions will significantly impact the yield and the formation of byproducts. While potent oxidizing agents might lead to over-oxidation or degradation of the pyridine ring, milder, more selective methods are preferred.

An alternative to direct oxidation could involve a two-step process: radical-mediated bromination of the methyl group followed by nucleophilic substitution with a cyanide salt and subsequent hydrolysis and esterification. However, this route increases the number of steps and may involve toxic reagents.

The table below provides a hypothetical comparative analysis of two potential routes from 2-methyl-3-nitropyridine to the target compound, highlighting key metrics of efficiency and greenness.

Interactive Data Table: Comparative Analysis of Synthetic Routes

| Step | Route A: Direct Oxidation & Esterification | Route B: Halogenation, Cyanation, Hydrolysis & Esterification |

| Step 1: Functionalization of Methyl Group | Oxidation: Catalytic aerobic oxidation using O2/NHPI/Co(OAc)2. Potential Yield: Moderate to High. Selectivity: Good, potential for over-oxidation. Green Aspects: Use of O2 as oxidant, catalytic system. | Halogenation: Radical bromination (e.g., with NBS). Potential Yield: High. Selectivity: Good. Green Aspects: Use of stoichiometric and potentially hazardous reagents. |

| Step 2 | Esterification: Fischer esterification with methanol and acid catalyst. Potential Yield: High. Selectivity: High. Green Aspects: Potential for solid acid catalysts. | Cyanation: Nucleophilic substitution with NaCN. Potential Yield: High. Selectivity: High. Green Aspects: Use of highly toxic cyanide. |

| Step 3 | - | Hydrolysis: Acid or base-catalyzed hydrolysis of the nitrile. Potential Yield: High. Selectivity: High. Green Aspects: Generates salt waste. |

| Step 4 | - | Esterification: Fischer esterification. Potential Yield: High. Selectivity: High. Green Aspects: Additional step. |

| Overall Atom Economy | Higher | Lower |

| Number of Steps | 2 | 4 |

| Overall Greenness | More Favorable | Less Favorable |

Note: The yields and selectivities are estimations based on analogous reactions reported in the literature and would require experimental verification for the specific substrate.

Reactivity and Mechanistic Investigations of Methyl 2 3 Nitropyridin 2 Yl Acetate

Reactivity at the Methylene (B1212753) Carbon (α-position to Ester)

The methylene (-CH2-) group in Methyl 2-(3-nitropyridin-2-yl)acetate is positioned between the electron-withdrawing methyl ester group and the strongly electron-withdrawing 3-nitropyridin-2-yl moiety. This dual activation renders the methylene protons acidic and makes the carbon atom a prime site for nucleophilic and condensation reactions.

Deprotonation and Carbanion Formation

The protons on the methylene carbon are significantly acidic due to the resonance stabilization of the resulting conjugate base. Both the ester carbonyl and the nitropyridine ring can delocalize the negative charge of the carbanion formed upon deprotonation. The electron-withdrawing nature of the nitro group, combined with the inherent electron-deficient character of the pyridine (B92270) ring, greatly enhances the stability of this carbanion.

The formation of the carbanion is typically achieved by treatment with a suitable base. The choice of base can vary from milder bases like alkoxides (e.g., sodium ethoxide) to stronger bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA), depending on the desired subsequent reaction. The stability of carbanions derived from related pyridone structures has been studied, providing a framework for understanding the stability of the anion of this compound. nih.govnih.gov This carbanion is a potent nucleophile and serves as a key intermediate for various carbon-carbon bond-forming reactions.

Knoevenagel and Related Condensation Reactions

As an "active methylene compound," this compound is a suitable substrate for Knoevenagel condensation and related reactions. wikipedia.orgresearchgate.net This reaction involves the base-catalyzed condensation of the active methylene compound with an aldehyde or ketone, typically followed by dehydration to yield an α,β-unsaturated product.

The mechanism commences with the deprotonation of the methylene carbon to form the stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate is subsequently protonated and then undergoes elimination of a water molecule to afford the final condensed product. Weakly basic amines, such as piperidine (B6355638) or triethylamine, are often used as catalysts. wikipedia.org Research on the condensation of 2-methyl-3-nitropyridines with aromatic aldehydes provides a strong precedent for this type of reactivity, demonstrating that the activated position adjacent to the nitropyridine ring readily engages in condensation. researchgate.net

Table 1: Representative Knoevenagel Condensation Reaction This table is a representation of the expected reaction based on established chemical principles.

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Benzaldehyde | Piperidine/Acetic Acid | Methyl 2-(3-nitropyridin-2-yl)-3-phenylacrylate |

Alkylation and Acylation Reactions

The nucleophilic carbanion generated from this compound can readily participate in alkylation and acylation reactions. These reactions are fundamental for extending the carbon framework of the molecule.

In alkylation reactions , the carbanion is treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The reaction proceeds via a standard SN2 mechanism, where the carbanion displaces the halide leaving group, forming a new carbon-carbon bond.

In acylation reactions , the carbanion reacts with an acylating agent, such as an acyl chloride or an acid anhydride. This nucleophilic acyl substitution results in the formation of a β-keto ester derivative. These products are valuable synthetic intermediates, as the newly introduced acyl group can participate in further transformations. While direct examples for this specific molecule are not prevalent, the principles are well-established for other active methylene compounds.

Reactions Involving the Nitro Group

The nitro group is a powerful electron-withdrawing group that strongly influences the reactivity of the pyridine ring. It not only activates the ring towards nucleophilic attack but can also be chemically transformed through reduction.

Reduction Pathways of the Nitro Group

The nitro group of this compound can be reduced to various other nitrogen-containing functional groups, most commonly hydroxylamines and primary amines. The final product is dependent on the choice of reducing agent and the reaction conditions. wikipedia.orgnih.gov

Reduction to Amines: The complete reduction of the nitro group to a primary amine (Methyl 2-(3-aminopyridin-2-yl)acetate) is a common and synthetically useful transformation. This is often achieved through catalytic hydrogenation. commonorganicchemistry.com

Catalytic Hydrogenation: This method involves using hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. commonorganicchemistry.com Raney Nickel is another common choice, particularly if other reducible groups that are sensitive to Pd/C are present. commonorganicchemistry.com

Metal/Acid Systems: Classic methods using metals in acidic media, such as iron (Fe) in acetic acid or tin(II) chloride (SnCl₂) in hydrochloric acid, are also effective for reducing aromatic nitro groups. wikipedia.orgcommonorganicchemistry.com Zinc dust with ammonium (B1175870) chloride provides a milder, more neutral condition for this reduction. researchgate.net

Reduction to Hydroxylamines: Partial reduction of the nitro group to the corresponding hydroxylamine (B1172632) (Methyl 2-(3-(hydroxyamino)pyridin-2-yl)acetate) can be achieved under carefully controlled conditions. Reagents such as zinc dust in aqueous ammonium chloride are known to favor the formation of hydroxylamines over amines. wikipedia.orgresearchgate.net

Table 2: Common Reagents for Nitro Group Reduction

| Reagent(s) | Typical Product | Notes |

|---|---|---|

| H₂, Pd/C | Primary Amine | Highly efficient, but can reduce other functional groups. commonorganicchemistry.com |

| H₂, Raney Nickel | Primary Amine | Good alternative to Pd/C, less prone to causing dehalogenation. commonorganicchemistry.com |

| Fe, HCl/AcOH | Primary Amine | Classic, cost-effective method. wikipedia.org |

| SnCl₂, HCl | Primary Amine | A mild and selective method. commonorganicchemistry.com |

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring Facilitated by the Nitro Group

The 3-nitro group strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). In this mechanism, the nitro group can act as a leaving group, being displaced by a nucleophile. stackexchange.com The electron-deficient nature of the pyridine ring, further enhanced by the nitro group, makes the ring susceptible to attack by nucleophiles. wikipedia.orgnumberanalytics.com

The SNAr mechanism proceeds via a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing the nitro group (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. In the second step, the aromaticity is restored by the expulsion of the leaving group, which in this case is the nitrite (B80452) ion (NO₂⁻).

Studies on related compounds, such as methyl 3-nitropyridine-4-carboxylate, have demonstrated that the nitro group can be efficiently displaced by nucleophiles like fluoride. stackexchange.comresearchgate.net Similarly, research on 2-methyl-3-nitropyridines shows selective substitution of the 3-nitro group by sulfur nucleophiles. nih.gov This indicates that this compound would be expected to undergo SNAr reactions with a variety of nucleophiles, such as alkoxides, thiolates, and amines, at the C-3 position.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Sodium ethoxide |

| Sodium hydride |

| Lithium diisopropylamide |

| Methyl 2-(3-nitropyridin-2-yl)-3-phenylacrylate |

| Methyl 3-methyl-2-(3-nitropyridin-2-yl)but-2-enoate |

| Methyl iodide |

| Benzyl bromide |

| Methyl 2-(3-aminopyridin-2-yl)acetate |

| Iron |

| Acetic acid |

| Tin(II) chloride |

| Hydrochloric acid |

| Zinc |

| Ammonium chloride |

| Methyl 2-(3-(hydroxyamino)pyridin-2-yl)acetate |

| Methyl 3-nitropyridine-4-carboxylate |

Reactivity of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, which dictates its basicity and nucleophilicity. However, the presence of the strongly electron-withdrawing 3-nitro group and the adjacent acetate (B1210297) moiety at the 2-position significantly decreases the electron density on the nitrogen atom, thereby reducing its basicity compared to unsubstituted pyridine. scripps.edu This electronic effect governs the reactivity of the pyridine nitrogen in reactions such as N-oxidation and coordination with metal ions.

The conversion of the pyridine nitrogen to an N-oxide is a common transformation for pyridine derivatives. This reaction typically involves electrophilic attack on the nitrogen by an oxygen atom from an oxidizing agent. For this compound, the reduced nucleophilicity of the ring nitrogen means that mild oxidizing agents may be ineffective. Stronger oxidizing agents are generally required for the N-oxidation of pyridines bearing electron-withdrawing substituents. nih.gov

Common reagents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of an acid like acetic acid or a metal catalyst. acs.orgbme.huarkat-usa.org The oxidation of 3-substituted pyridines with m-CPBA has been shown to be an effective method for producing the corresponding N-oxides in high yields. arkat-usa.org The resulting N-oxide, Methyl 2-(3-nitro-1-oxido-pyridin-1-ium-2-yl)acetate, would feature a formally positive-charged nitrogen and a negative-charged oxygen, altering the electronic properties and subsequent reactivity of the heterocyclic ring.

Table 1: Common Oxidizing Agents for Pyridine N-Oxidation

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂) | arkat-usa.org |

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Heating | bme.hu |

| Hydrogen Peroxide (H₂O₂) / Methyltrioxorhenium (MTO) catalyst | Catalytic amounts of MTO | arkat-usa.org |

The lone pair of electrons on the pyridine nitrogen atom allows it to function as a Lewis base and act as a ligand in coordination complexes with various metal ions. wikipedia.orgacs.org Pyridine and its derivatives form a vast array of transition metal complexes with diverse geometries, including octahedral and square planar arrangements. wikipedia.org

For this compound, the ability to coordinate to a metal center is influenced by two main factors:

Electronic Effects : The electron-withdrawing nitro group diminishes the electron density on the nitrogen, weakening its ability as a σ-donor to a metal center.

Steric Hindrance : The bulky methyl acetate group at the adjacent 2-position can sterically hinder the approach of a metal ion to the nitrogen atom.

Despite these factors, coordination is still possible, and the molecule can act as a monodentate ligand. The rich coordination chemistry of pyridine-based ligands is well-established and allows for the construction of complex molecular assemblies. acs.orgresearchgate.netnih.gov The specific geometry and stability of any potential metal complex would depend on the nature of the metal ion, the counter-ions, and the reaction conditions. researchgate.net

Ester Group Transformations

The methyl ester group in this compound is susceptible to nucleophilic acyl substitution, allowing for a variety of transformations into other functional groups such as different esters, carboxylic acids, and amides.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org This equilibrium-driven reaction can be catalyzed by either acids or bases. wikipedia.org

Acid-Catalyzed Transesterification : A strong acid protonates the carbonyl oxygen of the ester, increasing its electrophilicity. A molecule of a different alcohol then acts as a nucleophile, attacking the carbonyl carbon.

Base-Catalyzed Transesterification : A strong base, typically an alkoxide corresponding to the desired alcohol, deprotonates the alcohol to make it a more potent nucleophile, which then attacks the carbonyl carbon of the ester. wikipedia.org

To drive the reaction to completion, the alcohol reactant is often used in large excess as the solvent. wikipedia.org This would allow for the conversion of the methyl ester of this compound into various other alkyl or aryl esters.

Table 2: Examples of Potential Transesterification Reactions

| Reactant Alcohol | Catalyst Type | Potential Product |

|---|---|---|

| Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 2-(3-nitropyridin-2-yl)acetate |

| Propan-2-ol | Acid (e.g., H₂SO₄) or Base (e.g., NaOiPr) | Isopropyl 2-(3-nitropyridin-2-yl)acetate |

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(3-nitropyridin-2-yl)acetic acid, under either acidic or basic conditions. organic-chemistry.orgncert.nic.in

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen followed by nucleophilic attack by water. The reaction is reversible.

Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. This reaction is irreversible as the resulting carboxylate anion is deprotonated under basic conditions. nih.gov

Amidation: The methyl ester can be converted directly into a primary, secondary, or tertiary amide through reaction with ammonia (B1221849) or a primary or secondary amine. While this reaction can be slow, various modern catalytic methods have been developed to facilitate the direct amidation of unactivated esters. mdpi.com These methods include the use of nickel catalysts, lanthanum-sodium complexes, or silicon-based reagents like methyltrimethoxysilane (B3422404) (MTM). mdpi.comnih.gov Borane-pyridine complexes have also been shown to be effective catalysts for direct amidation, tolerating functional groups such as nitro groups. mdpi.com

Table 3: Examples of Potential Amidation Reactions

| Amine Reactant | Potential Product |

|---|---|

| Ammonia (NH₃) | 2-(3-nitropyridin-2-yl)acetamide |

| Ethylamine (CH₃CH₂NH₂) | N-ethyl-2-(3-nitropyridin-2-yl)acetamide |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-diethyl-2-(3-nitropyridin-2-yl)acetamide |

Intramolecular Cyclization Reactions Involving this compound

The structure of this compound, with a nitro group and an acetate side chain in adjacent positions, presents the potential for intramolecular cyclization reactions, typically after a preliminary chemical transformation.

A plausible pathway involves the selective reduction of the nitro group to an amino group. The resulting intermediate, Methyl 2-(3-aminopyridin-2-yl)acetate, would contain an amine and an ester in a vicinal arrangement, which is a common precursor for the synthesis of fused heterocyclic systems. This intermediate could undergo spontaneous or catalyzed intramolecular cyclization via nucleophilic attack of the amino group on the ester's carbonyl carbon. This reaction would eliminate methanol (B129727) and result in the formation of a fused lactam, specifically a pyrido[2,3-b]pyridinone derivative.

Another potential, though less direct, reaction pathway could involve the participation of the pyridine ring itself in a cyclization event. For example, 1,3-dipolar cycloaddition reactions are known to occur with nitropyridines, leading to the formation of condensed pyrroline (B1223166) systems. nih.gov While this typically involves an external dipole, the possibility of generating a dipolar intermediate from the side chain under specific conditions could lead to an intramolecular variant, although such a pathway is highly speculative without experimental evidence.

Reaction Kinetics and Mechanistic Elucidation of Key Transformations

The SNAr mechanism is characterized by the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. In the case of 3-nitropyridines, the nitro group is a potent activating group, withdrawing electron density from the ring and facilitating nucleophilic attack.

For 2-substituted-3-nitropyridines, reactions with sulfur nucleophiles, such as thiolate anions, have been shown to proceed smoothly via the SNAr mechanism, resulting in the substitution of the nitro group. mdpi.com The reaction rate and regioselectivity are influenced by the nature of the substituents on the pyridine ring.

Computational Studies on Reaction Pathways

Specific computational studies on the reaction pathways of this compound have not been reported. However, Density Functional Theory (DFT) calculations have been employed to investigate the reactivity of analogous nitropyridine systems. For instance, studies on 2-methoxy-3-nitropyridine (B1295690) have utilized DFT at the B3LYP level to analyze the molecule's electrophilicity. These calculations confirm that the C-2 and C-6 positions are the most electrophilic centers, and therefore the most susceptible to nucleophilic attack.

Such computational approaches are instrumental in predicting the regioselectivity of nucleophilic aromatic substitution reactions. The calculations can determine the relative energies of possible intermediates and transition states, thereby identifying the most favorable reaction pathway. For 2-substituted-3-nitropyridines, computational models would likely predict that nucleophilic attack is favored at the positions activated by the nitro group.

A theoretical investigation into the reaction of 2-methoxy-3-nitropyridine with secondary amines provides insight into the SNAr mechanism. The Brønsted-type plots, which correlate reaction rate with the basicity of the nucleophile, are linear with βnuc values of 0.52, indicating a significant degree of bond formation in the transition state. This is characteristic of a rate-determining first step in the SNAr pathway.

The following table presents kinetic data from a study on the reaction of 2-methoxy-3-nitropyridine with various secondary amines, which serves as a model for the expected kinetic behavior of this compound in similar reactions.

| Nucleophile (Secondary Amine) | pKa | k (M⁻¹s⁻¹) |

| Morpholine | 8.33 | 1.2 x 10⁻⁴ |

| Piperidine | 11.12 | 3.5 x 10⁻³ |

| Pyrrolidine | 11.27 | 7.2 x 10⁻³ |

This data is for the analogous reaction of 2-methoxy-3-nitropyridine and is presented to illustrate the expected kinetic trends.

Experimental Mechanistic Investigations

Direct experimental mechanistic investigations on this compound are absent from the current body of scientific literature. The synthesis of the related 2-methyl-3-nitropyridines, however, provides some indirect mechanistic information. This synthesis proceeds via the reaction of a 2-chloro-3-nitropyridine (B167233) with a malonic ester anion, followed by hydrolysis and decarboxylation. nih.gov this compound is an intermediate in this synthetic sequence, prior to the final decarboxylation step. The initial reaction with the malonate anion is a nucleophilic aromatic substitution where the chloride is the leaving group.

Studies on the reactivity of 2-methyl-3,5-dinitropyridine (B14619359) with benzylthiol (BnSH) have demonstrated the regioselectivity of the SNAr reaction. The presence of two nitro groups further activates the pyridine ring, and the substitution of one of the nitro groups by the thiolate is observed. The position of the methyl group influences the ratio of the resulting isomers.

The table below shows the product distribution for the reaction of 2-methyl-3,5-dinitropyridine with benzylthiol, illustrating the regiochemical outcome of the SNAr reaction in a related system.

| Reactant | Nucleophile | Product(s) | Isomer Ratio (3-SBn : 5-SBn) |

| 2-methyl-3,5-dinitropyridine | Benzylthiol (BnSH) | 2-methyl-3-benzylthio-5-nitropyridine and 2-methyl-5-benzylthio-3-nitropyridine | Predominantly 3-SBn isomer |

This data is for an analogous reaction and highlights the regioselectivity that can be expected in nucleophilic aromatic substitutions of substituted 3-nitropyridines.

Further mechanistic insights can be drawn from studies of vicarious nucleophilic substitution (VNS) on 3-nitropyridines. acs.orgnih.govacs.org The VNS mechanism involves the addition of a nucleophile (typically a carbanion with a leaving group on the alpha carbon) to an electron-deficient aromatic ring, followed by base-induced β-elimination to restore aromaticity. Mechanistic studies of VNS reactions reveal the formation of a Meisenheimer-type adduct as a key intermediate.

Applications of Methyl 2 3 Nitropyridin 2 Yl Acetate As a Building Block in Complex Organic Synthesis

Synthesis of Substituted Pyridine (B92270) Derivatives

The inherent reactivity of Methyl 2-(3-nitropyridin-2-yl)acetate makes it an excellent starting material for the synthesis of various substituted pyridine derivatives. The acidic nature of the methylene (B1212753) protons, enhanced by the adjacent ester and the electron-deficient nitropyridine ring, allows for facile deprotonation and subsequent reaction with a variety of electrophiles. mdpi.comresearchgate.net This reactivity is analogous to that observed in related 2-methyl-3-nitropyridines, which readily undergo condensation reactions with aldehydes to form styrylpyridines. mdpi.comresearchgate.net

Furthermore, the nitro group itself can be a site of transformation. Nucleophilic aromatic substitution (SNAr) reactions on the 3-nitropyridine (B142982) core, while less common for a non-activated nitro group, can be achieved, offering a pathway to further functionalize the pyridine ring. mdpi.comresearchgate.net The ester group can also be hydrolyzed and decarboxylated, providing a route to 2-methyl-3-nitropyridine (B124571) derivatives which are themselves valuable synthetic intermediates. mdpi.com

Table 1: Reactivity of the Methylene Group in 2-Substituted-3-nitropyridines

| Reactant | Product Type | Reaction Conditions | Reference |

|---|---|---|---|

| Aromatic Aldehydes | 2-Styryl-3-nitropyridines | Piperidine (B6355638), Toluene, Heat | mdpi.com |

Construction of Fused Heterocyclic Ring Systems

One of the most significant applications of this compound is in the construction of fused heterocyclic ring systems, which are prevalent scaffolds in many biologically active compounds and natural products.

Quinolizine Derivatives

While direct examples of this compound in quinolizine synthesis are not extensively documented, the reactivity of related 2-pyridylacetate (B8455688) esters provides a strong indication of its potential. Quinolizine skeletons can be synthesized through intramolecular cyclization reactions of appropriately substituted pyridine derivatives. The methylene group of this compound can be functionalized with a side chain containing a suitable electrophilic center. Subsequent intramolecular condensation or cyclization, often promoted by acid or base, would lead to the formation of the quinolizine ring system. The nitro group would be expected to influence the regioselectivity of such cyclizations.

Indolizine (B1195054) Derivatives

The synthesis of indolizine derivatives represents a well-explored application of 2-(pyridin-2-yl)acetate compounds, and by extension, this compound is a promising candidate for this transformation. nih.govrsc.orgresearchgate.netorganic-chemistry.orgjbclinpharm.org A common strategy involves the reaction of the 2-pyridylacetate derivative with α,β-unsaturated compounds, such as nitroolefins or bromonitroolefins, in a cascade reaction. nih.govrsc.org This process typically begins with a Michael addition of the carbanion generated from the 2-pyridylacetate onto the electron-deficient alkene. nih.gov This is followed by an intramolecular nucleophilic attack of the pyridine nitrogen onto an electrophilic center in the newly formed adduct, leading to cyclization and subsequent aromatization to afford the indolizine core. nih.gov

The reaction between 2-(pyridin-2-yl)acetates and bromonitroolefins has been shown to proceed via a domino Michael/SN2/aromatization sequence to yield functionalized indolizines in moderate to excellent yields. nih.gov The presence of the nitro group on the pyridine ring of this compound would likely modulate the reactivity and could be retained in the final indolizine product, offering a handle for further synthetic modifications.

Table 2: Synthesis of Indolizines from 2-(Pyridin-2-yl)acetate Derivatives

| Reactant 1 | Reactant 2 | Key Reaction Type | Product | Reference |

|---|---|---|---|---|

| Methyl 2-(pyridin-2-yl)acetate | Bromonitroolefin | Michael/SN2/Aromatization | Functionalized Indolizine | nih.gov |

| 2-(Pyridin-2-yl)acetate | Nitroolefin | Michael Addition/Cyclization | Indolizine Derivative | rsc.org |

Other Polycyclic Scaffolds

The versatility of this compound extends to the synthesis of other polycyclic scaffolds. The reactive methylene group and the pyridine nitrogen can participate in various annulation strategies. For instance, reaction with bifunctional electrophiles can lead to the formation of diverse fused heterocyclic systems. The specific nature of the resulting polycyclic scaffold is dictated by the structure of the reaction partner and the reaction conditions employed. whiterose.ac.uk The development of complexity-generating annulation reactions provides a unified approach to diverse sp3-rich molecular scaffolds, including bridged systems containing both a nitrogen atom and an aromatic ring. whiterose.ac.uk

Role in Cascade and Multicomponent Reactions

This compound is an ideal substrate for cascade and multicomponent reactions (MCRs), which are highly efficient processes that allow for the construction of complex molecules in a single synthetic operation. researchgate.netnih.gov The multiple reactive sites within the molecule—the acidic methylene protons, the ester, and the nitropyridine ring—can be sequentially or simultaneously engaged in these transformations.

In the context of indolizine synthesis, the reaction with bromonitroolefins is a prime example of a cascade reaction. nih.gov MCRs involving 2-pyridylacetate derivatives, an aldehyde, and another nucleophile could potentially lead to highly substituted pyridine or fused pyridine derivatives. The Hantzsch pyridine synthesis and its variations are classic examples of multicomponent reactions that could be adapted for use with a precursor like this compound. mdpi.com

Precursor for Advanced Synthetic Intermediates

Beyond its direct use in the synthesis of heterocyclic cores, this compound serves as a precursor for a variety of advanced synthetic intermediates. nih.govsciforum.net

Simple transformations of the ester and nitro functionalities can generate a range of valuable building blocks. For example:

Hydrolysis and Decarboxylation: As mentioned earlier, removal of the ester group provides 2-methyl-3-nitropyridine derivatives, which are versatile intermediates in their own right. mdpi.com

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, opening up a vast array of subsequent chemical transformations. The resulting 2-(methoxycarbonylmethyl)-3-aminopyridine is a highly functionalized building block for the synthesis of fused pyrimidines, imidazoles, and other nitrogen-containing heterocycles.

Modification of the Methylene Group: The carbanion generated at the methylene position can be reacted with various electrophiles to introduce diverse side chains, creating a library of substituted pyridine intermediates for further elaboration. researchgate.net

These transformations highlight the role of this compound as a platform molecule from which a multitude of more complex and functionally diverse intermediates can be accessed.

Derivatives and Structural Modifications of Methyl 2 3 Nitropyridin 2 Yl Acetate

Modifications of the Ester Moiety

The ester group in Methyl 2-(3-nitropyridin-2-yl)acetate is a primary site for chemical transformation, allowing for the synthesis of a range of functional derivatives, including amides, hydrazides, and carboxylic acids.

The conversion of the methyl ester to amide and hydrazide functionalities introduces new possibilities for structural diversity and intermolecular interactions. The synthesis of amide analogues often involves the reaction of the parent ester or its corresponding carboxylic acid with a primary or secondary amine. For instance, derivatives such as 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamides have been synthesized by reacting 1-(3-nitropyridin-2-yl)piperazine with various 2-chloro-N-arylacetamides. researchgate.netfrontiersin.org This approach allows for the introduction of a wide array of aryl groups, leading to a library of compounds with varied electronic and steric properties. frontiersin.org

Similarly, hydrazide analogues can be prepared. A key precursor for these compounds is 3-nitropyridin-2-ylhydrazine. This intermediate can be reacted with various carbonyl compounds to form hydrazones, as demonstrated by the synthesis of the 3-nitropyridin-2-yl hydrazone of 5-acetyl-3-phenyl-1,2,4-triazine. mdpi.com This reaction involves the condensation of 3-nitropyridin-2-ylhydrazine with an acetyl group of a triazine derivative in the presence of an acid catalyst. mdpi.com

| Compound Name | Molecular Formula | Reference |

|---|---|---|

| N-(2-Chlorophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide | C17H18ClN5O3 | frontiersin.org |

| N-(3-Chlorophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide | C17H18ClN5O3 | frontiersin.org |

| N-(2-Bromophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide | C17H18BrN5O3 | frontiersin.org |

| N-(2-Nitrophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide | C17H18N6O5 | frontiersin.org |

The hydrolysis of the methyl ester group in this compound yields the corresponding carboxylic acid, 2-(3-nitropyridin-2-yl)acetic acid. This transformation is a fundamental reaction in organic synthesis, typically achieved under acidic or basic conditions. The resulting carboxylic acid is a valuable intermediate, providing a reactive handle for further functionalization, such as the formation of amide bonds (as mentioned in section 5.1.1) or other ester derivatives. While the direct synthesis of 2-(3-nitropyridin-2-yl)acetic acid is not extensively detailed in the literature, its existence as a chemical intermediate is recognized. appchemical.com The general methods for synthesizing related nitropyridine carboxylic acids, such as the oxidation of alkyl side chains, can also be considered for its preparation. ntnu.no

Substitutions on the Pyridine (B92270) Ring

The pyridine ring of this compound is susceptible to electrophilic and nucleophilic substitution reactions, enabling the introduction of various substituents that can significantly influence the molecule's electronic properties and spatial arrangement.

Halogen atoms can be introduced onto the 3-nitropyridine (B142982) core to modulate its reactivity. For example, 5-bromo-substituted derivatives have been synthesized. nih.gov The presence of a halogen, such as bromine, at the 5-position of the pyridine ring can serve as a point for further chemical modifications through cross-coupling reactions. The synthesis of these halogenated compounds often starts from halogenated precursors, such as 2-chloro-5-bromo-3-nitropyridine. nih.gov The reactivity of the pyridine ring towards halogenation is influenced by the existing substituents. The nitro group is strongly deactivating, directing incoming electrophiles, but specific reaction conditions can achieve substitution. General methods for halogenating aromatic rings, such as reaction with chlorine or bromine in the presence of a Lewis acid catalyst like iron(III) chloride, are well-established. libretexts.org

The introduction of alkyl and aryl groups onto the pyridine ring can be achieved through various synthetic methodologies. Vicarious Nucleophilic Substitution (VNS) is a notable method for the C-H alkylation of electrophilic nitropyridines. acs.org This reaction involves the addition of a carbanion stabilized by a leaving group to the nitro-activated ring, followed by base-induced elimination. acs.org While primary alkyl groups can be introduced using this method, the reaction can be sensitive to steric hindrance. acs.org

Arylation and alkylation of nitropyridine N-oxides using Grignard reagents have also been reported as a facile method. nih.gov For 4-nitropyridine N-oxide, arylation tends to occur at the 2- or 6-position, while alkylation is directed to the 3-position. nih.gov Palladium-catalyzed cross-coupling reactions are another powerful tool for the arylation of pyridine rings, including derivatives of nicotinic and isonicotinic acid. researchgate.net Although some rhodium-catalyzed C-H functionalization methods have been developed for nitroarenes, π-deficient heterocycles like 3-nitropyridine have been found to be unreactive under certain conditions. rsc.org

| Compound Name | Modification Type | Reference |

|---|---|---|

| (E)-4-(2-(5-Bromo-3-nitropyridin-2-yl)vinyl)-N,N-dimethylaniline | Halogenation (Bromine) | nih.gov |

| 2-Methyl-3-nitropyridine (B124571) | Alkylation (Methyl) | researchgate.netmdpi.com |

| 3-(Benzylsulfanyl)-5-bromo-2-methylpyridine | Halogenation & Alkylation | nih.gov |

Variations at the Methylene (B1212753) Bridge

The methylene bridge (-CH2-) connecting the pyridine ring and the acetate (B1210297) group is another site for structural modification. Introducing substituents at this position can create chiral centers and alter the conformational flexibility of the molecule.

Alkylation of the α-carbon is a common strategy to introduce variations at the methylene bridge. The synthesis of compounds like ethyl 2-(3-nitropyridin-2-yl)propionate demonstrates the feasibility of introducing a methyl group at this position. ntnu.no The synthesis of such α-substituted analogues can be achieved through the alkylation of the enolate of this compound. This involves treating the parent ester with a strong base to generate the corresponding carbanion, which can then react with an alkyl halide.

Furthermore, reactions with active methylene nitriles can be employed to functionalize this position. For example, reactions involving condensation with reagents like malononitrile can lead to more complex structures. researchgate.net These reactions typically proceed through an initial addition to an activated precursor followed by cyclization or other transformations, highlighting the synthetic potential of the methylene bridge in constructing diverse chemical architectures. researchgate.net

Introduction of Alkyl or Aryl Substituents

The introduction of alkyl or aryl groups onto the this compound framework can be achieved through several synthetic methodologies. These methods often leverage the inherent reactivity of the pyridine ring, which is activated by the electron-withdrawing nitro group, or the acidity of the α-carbon on the acetate moiety.

One common strategy involves the condensation of related 2-methyl-3-nitropyridine precursors with aromatic aldehydes. researchgate.net This reaction, typically catalyzed by a base such as piperidine (B6355638), leads to the formation of 2-styryl-3-nitropyridine derivatives, which are a form of vinyl-arylated analogues. researchgate.net The reactivity in these condensation reactions is influenced by other substituents on the pyridine ring; for instance, an additional nitro group at the 5-position can significantly increase the reaction rate compared to a pyridine N-oxide. nih.gov

Another approach is the direct C-H arylation, a powerful tool in modern organic synthesis that utilizes transition metal catalysts, often palladium-based, to form carbon-carbon bonds. researchgate.netresearchgate.net While direct arylation of this compound itself is not extensively documented, the principles have been applied to structurally similar heterocyclic compounds. researchgate.netresearchgate.net This method would involve the coupling of the nitropyridine core with an aryl halide or its equivalent. The regioselectivity of such reactions is a critical aspect, with substitution patterns being highly dependent on the catalyst system and the electronic nature of the pyridine ring. researchgate.net

Furthermore, the active methylene bridge in the acetate side chain provides a site for alkylation. Deprotonation of this carbon with a suitable base would generate a nucleophilic enolate, which can then react with various alkyl or aryl halides to introduce substituents at this position. This approach is a standard method for the α-functionalization of esters.

The table below summarizes some derivatives of the parent 2-methyl-3-nitropyridine structure, illustrating the types of substituents that can be introduced.

| Derivative Name | Substituent Introduced | Synthetic Method | Reference |

| (E)-4-(2-(5-Bromo-3-nitropyridin-2-yl)vinyl)-N,N-dimethylaniline | N,N-dimethylaniline (vinyl-aryl) | Condensation with aldehyde | nih.gov |

| 3-(Benzylsulfanyl)-2-methyl-5-nitropyridine | Benzylsulfanyl | Nucleophilic Aromatic Substitution | nih.gov |

| 3-(Benzylsulfanyl)-5-bromo-2-methylpyridine | Benzylsulfanyl | Nucleophilic Aromatic Substitution | nih.gov |

Impact of Structural Modifications on Reactivity and Synthetic Utility

The introduction of alkyl or aryl substituents to the this compound scaffold has a profound impact on the molecule's reactivity and its utility as a synthetic intermediate. These modifications can alter the electronic properties of the pyridine ring, influence the acidity of the methylene protons, and introduce new functionalities for subsequent chemical transformations.

Structural modifications significantly affect the course of nucleophilic aromatic substitution (SNAr) reactions. The nitro group at the 3-position strongly activates the pyridine ring towards nucleophilic attack. Research on related 2-substituted-3-nitropyridines shows that the 3-NO2 group can be selectively substituted by sulfur nucleophiles, even in the presence of other potential leaving groups like halogens. nih.gov The nature of the substituent at the 2-position (and other positions) can influence this regioselectivity. For example, converting the methyl group of 2-methyl-3-nitropyridine to a 2-styryl group creates a more complex conjugated system that still readily undergoes substitution of the nitro group. researchgate.net

The introduction of arylvinyl groups not only modifies the reactivity but also imparts valuable photophysical properties. Many of the synthesized 2-styryl-3-nitropyridine derivatives exhibit fluorescence, with some possessing a large Stokes shift, a desirable characteristic for fluorescent probes and optical materials. nih.gov This highlights the synthetic utility of these modified compounds in materials science.

The table below details the impact of specific structural modifications on the reactivity and potential applications of these compounds.

| Structural Modification | Impact on Reactivity | Effect on Synthetic Utility | Reference |

| Conversion of 2-methyl to 2-styryl group | Enhances conjugation; maintains susceptibility to SNAr at the 3-position. | Creates compounds with fluorescent properties and large Stokes shifts; useful as building blocks for optical materials. | researchgate.netnih.gov |

| Substitution of 3-nitro group with thiols | Demonstrates the lability of the nitro group for functionalization. | Provides a pathway to novel sulfur-containing pyridine derivatives, which are common motifs in pharmaceuticals. | nih.gov |

| Presence of additional electron-withdrawing groups (e.g., 5-nitro) | Increases the rate of condensation reactions at the 2-methyl position. | Allows for more efficient synthesis of complex derivatives under milder conditions. | nih.gov |

Computational and Theoretical Studies on Methyl 2 3 Nitropyridin 2 Yl Acetate

Electronic Structure and Reactivity Predictions

The reactivity of Methyl 2-(3-nitropyridin-2-yl)acetate is largely dictated by the electronic influence of its substituents on the pyridine (B92270) ring. The nitro group (-NO₂) at the C-3 position is a potent electron-withdrawing group, which significantly reduces the electron density of the aromatic ring. This effect is most pronounced at the ortho (C-2, C-4) and para (C-6) positions. The methyl acetate (B1210297) group [-CH₂(CO)OCH₃] at the C-2 position also contributes to the electronic landscape, primarily through inductive effects.

Computational methods like Density Functional Theory (DFT) can be used to visualize and quantify these electronic effects. researchgate.net Molecular Electrostatic Potential (ESP) maps, for instance, reveal the regions of a molecule that are electron-rich (negative potential) or electron-poor (positive potential). For this compound, the ESP map would be expected to show a significant positive potential over the pyridine ring, particularly at the C-4 and C-6 positions, indicating high susceptibility to nucleophilic attack. chemrxiv.org The nitro group itself would show a strong negative potential, while the hydrogen atoms of the ring and the methyl group would be slightly positive.

These electronic features lead to clear predictions about the compound's reactivity:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it an excellent substrate for SNAr reactions. wikipedia.org Nucleophiles are predicted to attack the ring at positions where the positive charge is most concentrated and where a stable intermediate can be formed.

Acidity of Methylene (B1212753) Protons: The protons on the methylene bridge (-CH₂-) are activated by both the adjacent carbonyl group of the ester and the electron-deficient nitropyridine ring. This suggests they can be deprotonated by a suitable base to form a carbanion, which can then be used in various condensation and alkylation reactions.

A quantitative prediction of reactivity can be achieved by calculating specific molecular descriptors, as shown in the table below. chemrxiv.org

| Calculated Descriptor | Predicted Value/Characteristic | Implication for Reactivity |

|---|---|---|

| LUMO Energy | Low | Indicates the molecule is a good electron acceptor (electrophile), favoring reactions with nucleophiles. chemrxiv.org |

| Molecular Electrostatic Potential (ESP) at C-4/C-6 | Highly Positive | Identifies these positions as the most likely sites for nucleophilic attack. chemrxiv.org |

| Mulliken Charge on Ring Carbons | Positive (especially at C-2, C-4, C-6) | Confirms the electrophilic nature of the pyridine ring. tandfonline.com |

| pKa of Methylene Protons | Relatively Low | Suggests the protons are acidic and can be readily removed to form a nucleophilic carbanion. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that many chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. tandfonline.com

For this compound, the distribution and energy of these orbitals are key to its behavior:

LUMO (Lowest Unoccupied Molecular Orbital): As an electrophile, the LUMO of this molecule is of primary importance. Computational models predict that the LUMO will be predominantly localized on the nitropyridine ring. The large orbital coefficients are expected at the C-2, C-4, and C-6 positions, which are activated by the electron-withdrawing nitro group. This distribution confirms that these positions are the most electrophilic and are the primary targets for attack by a nucleophile's HOMO.

HOMO (Highest Occupied Molecular Orbital): The HOMO is predicted to have significant density on the methyl acetate moiety and potentially the oxygen atoms of the nitro group. The energy of the HOMO indicates the molecule's ability to act as an electron donor (nucleophile). Given the strong electrophilic character of the molecule, its nucleophilicity is expected to be low.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. tandfonline.com

| Orbital Parameter | Predicted Value (Arbitrary Units) | Interpretation |

|---|---|---|

| HOMO Energy | -8.5 eV | Relatively low energy, indicating poor electron-donating capability. |

| LUMO Energy | -2.0 eV | Low energy, indicating high electron-accepting capability (strong electrophile). |

| HOMO-LUMO Gap (ΔE) | 6.5 eV | A moderate gap, suggesting a stable but reactive molecule. |

Transition State Analysis of Key Reactions

A key reaction pathway for this molecule is Nucleophilic Aromatic Substitution (SNAr). In some activated systems, the nitro group itself can act as a leaving group. nih.gov Alternatively, substitution can occur at a C-H position via a Vicarious Nucleophilic Substitution (VNS) mechanism. nih.govntnu.no

Computational analysis of the SNAr reaction pathway, for instance with a generic nucleophile (Nu⁻), involves locating the transition state (TS) on the potential energy surface. The reaction is expected to proceed via a two-step mechanism:

Formation of a Meisenheimer Complex: The nucleophile attacks an electrophilic carbon (e.g., C-4 or C-6), breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The nitro group is crucial for stabilizing the negative charge in this intermediate. researchgate.net

Rearomatization: The leaving group (e.g., a hydride in VNS) is expelled, and the aromaticity of the pyridine ring is restored.

DFT calculations can model the geometry and energy of the transition state leading to the Meisenheimer complex. This TS is expected to have a structure where the C-Nu bond is partially formed and the attacked carbon atom has a distorted, partially sp³-hybridized geometry. The activation energy (Ea), which is the energy difference between the reactants and the transition state, determines the reaction rate. Computational studies on similar nitropyridine systems show that the formation of the intermediate is typically the rate-determining step. researchgate.netwuxiapptec.com

| Parameter | Description | Predicted Characteristics for SNAr Reaction |

|---|---|---|

| Reactants | This compound + Nucleophile | Initial state of the reaction. |

| Transition State (TS) | Highest energy point leading to the intermediate. | Asynchronous bond formation; significant charge development. wuxiapptec.com |

| Intermediate | Meisenheimer Complex (anionic σ-adduct) | Stabilized by resonance involving the nitro group. researchgate.net |

| Activation Energy (Ea) | Energy(TS) - Energy(Reactants) | Predicted to be moderately low, indicating a facile reaction. |

Design of Novel Reactions Utilizing this compound

The computational insights into the structure and reactivity of this compound allow for the rational design of novel synthetic transformations.

Diverse Functionalization via SNAr/VNS: The high electrophilicity of the C-4 and C-6 positions makes them prime targets for functionalization. A range of carbon, nitrogen, oxygen, and sulfur nucleophiles could be employed. For example, reaction with carbanions derived from malonates or sulfones could introduce new carbon-carbon bonds via a Vicarious Nucleophilic Substitution (VNS) pathway, a reaction known for nitropyridines. nih.govntnu.no This could lead to a library of novel 4- or 6-substituted pyridine derivatives.

Tandem Deprotonation-Alkylation Reactions: The acidic methylene protons can be selectively removed with a non-nucleophilic base. The resulting carbanion could be reacted with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to functionalize the acetate side chain. A tandem reaction could be envisioned where a VNS reaction is followed by alkylation of the side chain in a one-pot procedure.

Synthesis of Fused Heterocyclic Systems: The dual functionality of the molecule (electrophilic ring and nucleophilic side-chain precursor) can be exploited to build fused ring systems. For example, after reduction of the nitro group to an amino group, an intramolecular cyclization-condensation reaction with the ester group could be triggered to form a pyridopyrazinone or related heterocyclic core.

Domino Reactions: A nucleophile could be designed that, after initial attack on the pyridine ring, contains a second reactive site capable of undergoing a subsequent intramolecular reaction with the acetate moiety. This would provide rapid access to complex molecular architectures. For instance, a nucleophile like ethylenediamine (B42938) could attack the ring, and the remaining free amine could then form an amide with the ester, leading to a macrocyclic structure.

Future Directions and Research Challenges for Methyl 2 3 Nitropyridin 2 Yl Acetate

Unexplored Reaction Pathways and Selectivities

The chemical landscape of Methyl 2-(3-nitropyridin-2-yl)acetate remains largely uncharted, offering fertile ground for discovering novel transformations. The presence of a nitro group, a methylene (B1212753) bridge, and an ester functionality on a pyridine (B92270) ring suggests a rich and complex reactivity profile that warrants systematic investigation.

Key areas for exploration include:

Selective Reduction of the Nitro Group: While the reduction of nitro groups is a well-established transformation, achieving chemoselectivity in the presence of the ester and the pyridine ring can be challenging. Future research could focus on developing methodologies for the selective reduction of the nitro group to an amino, nitroso, or hydroxylamino group. This would provide access to a diverse range of substituted 2-aminopyridines, which are valuable building blocks in medicinal chemistry.

Functionalization of the Methylene Bridge: The acidic protons of the methylene group adjacent to the ester offer a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. Exploring alkylation, arylation, and acylation reactions at this position could lead to a wide array of derivatives with potential applications in materials science and pharmaceuticals.

Transformations of the Ester Group: The ester functionality can be subjected to hydrolysis, amidation, or reduction to an alcohol. The development of selective methods for these transformations in the context of the nitropyridine core would significantly expand the synthetic utility of the parent molecule.

Nucleophilic Aromatic Substitution (SNAr) Reactions: The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack. Investigating the regioselectivity of SNAr reactions with various nucleophiles could lead to the synthesis of highly functionalized pyridines. It has been observed in related 3-nitropyridine (B142982) systems that the nitro group itself can act as a leaving group in the presence of certain nucleophiles. nih.gov

Dearomatization Reactions: The electron-deficient nature of the pyridine ring makes it susceptible to dearomatization reactions. Exploring cycloaddition and other dearomatizing transformations could provide access to novel three-dimensional molecular scaffolds.

A summary of potential unexplored reaction pathways is presented in Table 1.

Table 1: Potential Unexplored Reaction Pathways for this compound

| Reactive Site | Potential Transformation | Potential Products |

| Nitro Group | Selective Reduction | 2-Amino, Nitroso, Hydroxylamino pyridines |

| Methylene Bridge | C-H Functionalization | Alkylated, Arylated, Acylated derivatives |

| Ester Group | Hydrolysis, Amidation, Reduction | Carboxylic acids, Amides, Alcohols |

| Pyridine Ring | Nucleophilic Aromatic Substitution | Substituted nitropyridines |

| Pyridine Ring | Dearomatization Reactions | Novel 3D molecular scaffolds |

Development of Novel Catalytic Systems for Transformations

The development of efficient and selective catalytic systems is paramount for unlocking the full synthetic potential of this compound. Both transition-metal catalysis and organocatalysis could play a crucial role in achieving transformations that are difficult or impossible to accomplish with classical methods.

Future research in this area could focus on:

Asymmetric Catalysis: The development of chiral catalysts for enantioselective transformations of the acetate (B1210297) moiety would be highly valuable for the synthesis of optically active compounds. This could include asymmetric alkylations or Michael additions.

Photoredox Catalysis: Photoredox catalysis has emerged as a powerful tool for the functionalization of pyridines. acs.org Exploring the application of photoredox catalysis for C-H functionalization of the pyridine ring or the methylene bridge could lead to novel and efficient bond-forming reactions.

Dual Catalysis: Systems that combine two different catalytic cycles, such as transition-metal catalysis and organocatalysis, could enable tandem reactions, allowing for the rapid construction of molecular complexity from a single starting material.

Biocatalysis: The use of enzymes for the selective transformation of the ester or nitro group could offer a green and highly selective alternative to traditional chemical methods.

Integration into Flow Chemistry and Automated Synthesis

The translation of synthetic methodologies from batch to continuous flow processing offers numerous advantages, including improved safety, reproducibility, and scalability. beilstein-journals.orgresearchgate.net The integration of the synthesis and functionalization of this compound into flow chemistry and automated systems presents a significant but rewarding challenge.

Key aspects to be addressed include:

Development of Robust Flow Protocols: Designing and optimizing continuous flow reactors for the synthesis of the target molecule and its subsequent transformations will be crucial. This includes selecting appropriate solvents, catalysts, and reaction conditions that are amenable to flow processing.

In-line Analysis and Purification: The integration of in-line analytical techniques, such as HPLC and NMR, will be essential for real-time reaction monitoring and optimization. Furthermore, the development of continuous purification methods will be necessary for the efficient isolation of products.

Automated Synthesis Platforms: The use of robotic platforms for automated reaction screening and optimization could significantly accelerate the discovery of new reactions and the development of efficient synthetic routes. Such platforms can systematically explore a wide range of reaction parameters, leading to the rapid identification of optimal conditions. rsc.org

Challenges in Scalable Synthesis and Process Optimization

The transition from laboratory-scale synthesis to large-scale production often presents significant challenges. For this compound, several factors could complicate its scalable synthesis.

Potential challenges and areas for optimization include:

Handling of Hazardous Reagents: The synthesis of nitropyridines often involves the use of strong acids and nitrating agents, which require careful handling and specialized equipment on a large scale. chempanda.comntnu.nontnu.no

Purification and Isolation: The purification of the final product and intermediates can be a major bottleneck in a scalable process. The development of efficient and scalable purification methods, such as crystallization or chromatography, will be essential.

Process Safety and Environmental Impact: A thorough evaluation of the safety hazards and environmental impact of the entire synthetic process is necessary to ensure a sustainable and responsible manufacturing process.

Potential for New Synthetic Applications in Complex Molecule Assembly

The unique combination of functional groups in this compound makes it a versatile building block for the synthesis of more complex molecules, particularly those with potential biological activity. nih.gov